molecular formula C10H16BrN3O2 B13640533 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

Cat. No.: B13640533
M. Wt: 290.16 g/mol
InChI Key: IQCSMPFWYNNDBS-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrazole ring and an ethylamino propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid typically involves multiple steps, starting with the bromination of 3,5-dimethyl-1H-pyrazole. The brominated intermediate is then subjected to further reactions to introduce the ethylamino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid
  • 3-(4-Fluoro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

Uniqueness

Compared to similar compounds, 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanoic acid

InChI

InChI=1S/C10H16BrN3O2/c1-4-12-8(10(15)16)5-14-7(3)9(11)6(2)13-14/h8,12H,4-5H2,1-3H3,(H,15,16)

InChI Key

IQCSMPFWYNNDBS-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C(=C(C(=N1)C)Br)C)C(=O)O

Origin of Product

United States

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